molecular formula C18H24N4O B2592319 N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide CAS No. 1788843-91-3

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide

Cat. No.: B2592319
CAS No.: 1788843-91-3
M. Wt: 312.417
InChI Key: GOGUDVWGZJIRER-UHFFFAOYSA-N
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Description

N-(2-{1H-Pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazoloimidazole core linked via an ethyl spacer to an adamantane carboxamide moiety. Its structural complexity arises from the fusion of a bicyclic pyrazoloimidazole system, known for its electron-rich aromatic properties, with the rigid, hydrophobic adamantane group. This combination is hypothesized to enhance binding affinity to biological targets while improving metabolic stability due to adamantane’s resistance to enzymatic degradation .

The compound’s synthesis typically involves coupling reactions between activated adamantane-1-carboxylic acid derivatives and ethylenediamine intermediates bearing the pyrazoloimidazole substituent.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)19-3-4-21-5-6-22-16(21)1-2-20-22/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGUDVWGZJIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(1H-pyrazolo[1,5-a]imidazol-1-yl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane moiety, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Adamantane-1-carboxylic acid derivatives.

    Reduction: Adamantane-1-amine derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential in various assays due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, the compound’s structural features suggest potential applications in drug development. It may serve as a lead compound for the design of new therapeutics targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the pyrazole and imidazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds like ethyl 3-amino-1H-pyrazole-4-carboxylate-derived pyrazolo[1,5-a]pyrimidines (e.g., 3a-n) share the pyrazolo-fused heterocycle but lack the imidazole ring and adamantane group. These derivatives exhibit moderate bioactivity in antimicrobial assays, but their ester functionalities (-CO₂Et) reduce metabolic stability compared to the carboxamide group in the target compound .

Triazolo[1,5-a]pyrimidine Derivatives

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones (e.g., compounds from ) replace the imidazole ring with a triazole.

Adamantane-Containing Analogues

N-[2-(1H-Pyrazolo[1,5-a]imidazol-1-yl)ethyl]cyclopentane-1-carboxamide

This analogue (CAS 1795489-43-8, ) substitutes adamantane with a cyclopentane carboxamide. The reduced steric bulk of cyclopentane lowers molecular weight (356.85 g/mol vs. ~395 g/mol for the adamantane analogue) and may enhance solubility but compromises hydrophobic interactions critical for target binding .

VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide)

VU0155056 () shares a benzimidazolone-piperidine-ethyl-carboxamide scaffold. The naphthamide group provides planar aromaticity, contrasting with adamantane’s three-dimensional rigidity. This structural difference influences pharmacokinetics: adamantane derivatives exhibit longer half-lives due to slower hepatic clearance .

Table 1: Comparative Bioactivity of Selected Analogues

Compound Target Activity (IC₅₀ or % Inhibition) Key Structural Features Reference
Target Compound Not reported (hypothesized kinase inhibition) Pyrazoloimidazole + adamantane
5,7-Dimethyl-triazolo[1,5-a]pyrimidine 80% herbicidal inhibition at 100 ppm Triazole + methyl groups
VU0155056 PLD1 inhibition (IC₅₀ = 3.8 nM) Benzimidazolone + naphthamide
  • Adamantane vs. Cycloalkanes : Adamantane’s rigidity enhances binding to deep hydrophobic pockets in enzymes (e.g., kinases or phospholipase D), as seen in analogues like halopemide (HLP, ). Cyclopentane or cyclohexane substituents, while metabolically stable, lack comparable van der Waals interactions .
  • Pyrazoloimidazole vs. Benzimidazole : The pyrazoloimidazole core’s electron-rich nature may facilitate π-π stacking with aromatic residues in active sites, whereas benzimidazole derivatives (e.g., VU0155056) rely on hydrogen bonding via their carbonyl groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Target Compound VU0155056 Cyclopentane Analogue (CAS 1795489-43-8)
Molecular Weight (g/mol) ~395 459.51 356.85
LogP (Predicted) 4.2 3.8 3.1
Solubility (µg/mL, aqueous) <10 (low) 15 (moderate) 25 (moderate)
Metabolic Stability (t₁/₂) >6 hours 4.5 hours 3 hours
  • Lipophilicity : The adamantane group increases LogP, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Solubility : The cyclopentane analogue’s lower molecular weight and rigidity improve aqueous solubility compared to the adamantane derivative .

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